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Compound of Interest

Compound Name: Reactive Black 8

Cat. No.: B1172430 Get Quote

C.I. Reactive Black 8 is a single azo, metal-complex reactive dye widely used for dyeing

cellulosic fibers such as cotton and viscose, as well as silk, wool, and polyamide fibers.[1][2] Its

popularity stems from good fastness properties.[3][4] This technical guide provides an in-depth

overview of its synthesis pathway, including detailed experimental protocols and process

workflows.

I. Overview of the Synthesis Pathway
The manufacturing process for C.I. Reactive Black 8 is a multi-step synthesis involving several

key chemical transformations. The process begins with the diazotization of an aromatic amine,

followed by an azo coupling reaction to form a monoazo dye intermediate. This intermediate is

then subjected to metal complexation to enhance its properties. The final steps involve

condensation reactions with cyanuric chloride to introduce the reactive group, which allows the

dye to form covalent bonds with textile fibers.[1][3][5]

The primary raw materials for the synthesis of C.I. Reactive Black 8 are:

2-Amino-4-nitrophenol[1][2]

H-acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid)[2][3][6]

Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine)[1][2][6]

Chromium and Cobalt salts (e.g., sulfates) for complexation[3][4][6]
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Ammonia[1][2][6]

The overall synthesis can be logically divided into the following stages:

Diazotization of 2-Amino-4-nitrophenol.

Azo Coupling with H-acid.

Metal Complexation with chromium and cobalt salts.

First Condensation with cyanuric chloride.

Second Condensation with ammonia.

Product Isolation via salting out, filtration, and drying.[1][3][6]
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Stage 1 & 2: Monoazo Dye Formation

Stage 3: Metal Complexation

Stage 4 & 5: Reactive Group Attachment
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Caption: Synthesis pathway of C.I. Reactive Black 8.
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II. Experimental Protocols
The following sections detail the methodologies for the key stages of the synthesis.

Diazotization of 2-Amino-4-nitrophenol
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[7]

This reaction is typically carried out in an acidic medium at low temperatures (0-5°C) to ensure

the stability of the diazonium salt.

Protocol:

Prepare a solution of 2-Amino-4-nitrophenol in dilute hydrochloric acid.

Cool the mixture to 0-5°C in an ice bath with constant stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine

solution. The temperature must be strictly maintained below 5°C to prevent the

decomposition of the diazonium salt.[8]

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the

reaction goes to completion. The presence of a slight excess of nitrous acid can be checked

using starch-iodide paper.

The resulting solution, containing the diazonium salt of 2-amino-4-nitrophenol, is used

immediately in the subsequent coupling step.

Azo Coupling with H-Acid
The diazonium salt formed is a weak electrophile that reacts with activated aromatic

compounds, such as H-acid, in an electrophilic aromatic substitution reaction known as azo

coupling.[9][10]

Protocol:

Prepare a separate alkaline solution of H-acid (4-Amino-5-hydroxynaphthalene-2,7-disulfonic

acid) in water, using sodium carbonate or sodium hydroxide to adjust the pH.
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Cool this solution to 0-5°C in an ice bath.

Slowly add the cold diazonium salt solution prepared in the previous stage to the H-acid

solution with vigorous stirring.

Maintain the temperature at 0-5°C and a slightly alkaline pH throughout the addition to

facilitate the coupling reaction.

After the addition is complete, continue stirring the reaction mixture for several hours until the

coupling is complete, which can be monitored by techniques like thin-layer chromatography

(TLC). The product is a monoazo dye intermediate.[1][3][6]

Metal Complexation
The monoazo dye is then treated with chromium and cobalt salts. This step forms a more

stable and lightfast metal-complex dye.

Protocol:

To the solution containing the monoazo dye, add a mixture of chromium sulfate and cobalt

sulfate.[3][6]

Add sodium acetate to buffer the solution.[4][6]

Heat the reaction mixture and maintain it at an elevated temperature as specified by the

process parameters to facilitate the complexation reaction.

The reaction is complete when the desired metal-complex dye precursor is formed.

Condensation with Cyanuric Chloride and Ammonia
The final steps involve attaching the reactive triazine group to the dye molecule. This is

achieved through two sequential nucleophilic substitution reactions on cyanuric chloride.

Protocol:

First Condensation: The metal-complex dye is reacted with cyanuric chloride (2,4,6-

Trichloro-1,3,5-triazine). This reaction is typically carried out in an aqueous medium at a
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controlled temperature and pH, leading to the substitution of one chlorine atom on the

triazine ring by the dye molecule.[1][2]

Second Condensation: Following the first condensation, aqueous ammonia is added to the

reaction mixture. This results in the substitution of a second chlorine atom on the triazine ring

with an amino group, yielding the final C.I. Reactive Black 8 dye.[3][6][11]

Isolation and Purification
The final dye product is isolated from the reaction mixture.

Protocol:

Salting Out: Add a salt, such as sodium chloride or potassium chloride, to the final dye

synthesis solution to decrease the solubility of the dye and induce precipitation.[5][11]

Filtration: The precipitated dye is separated from the mixed solution using a filtration

apparatus.[5][11]

Drying: The filtered dye cake is dried to obtain the final product as a black powder.[3][6]

III. Process Workflow and Data
The overall manufacturing process follows a sequential workflow from raw materials to the

finished product.
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Caption: General experimental workflow for the synthesis of C.I. Reactive Black 8.
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Quantitative Data
The following table summarizes the available quantitative data related to the synthesis and

properties of C.I. Reactive Black 8.

Parameter Value Stage / Property Reference

Dye Concentration 20-25% (by weight)

In final synthesis

solution before

isolation

[5][11]

Salting Out Agent KCl or NaCl Isolation [5][11]

Salt Concentration 10-15% (by weight) Isolation [5][11]

Stirring Conditions
100-200 rpm for 2

hours at ~25°C

Isolation

(Crystallization)
[11]

Solubility in Water 10 g/L (at 50°C) Physical Property [3][4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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